Calcium bis(trifluoromethanesulfonyl)imide

Description

Historical Development of Triflimide-Based Salts in Coordination Chemistry

Origins of Bistriflimide Chemistry

The bistriflimide anion [(CF₃SO₂)₂N]⁻, first synthesized in the late 20th century, gained prominence due to its exceptional chemical stability and weak coordination behavior. Early work demonstrated its utility as a non-coordinating counterion in ionic liquids, where its low nucleophilicity and high thermal stability (decomposition >400°C) enabled applications in high-temperature catalysis. The anion’s conformational flexibility—adopting either cis or trans geometries depending on cation interactions—was revealed through single-crystal X-ray studies of imidazolium salts. For instance, 1,3-dimethylimidazolium bistriflimide exhibited a rare cis-TFSI configuration stabilized by bifurcated C–H···O hydrogen bonds, while bulkier cations like 1,2,3-triethylimidazolium favored the trans conformation.

Evolution of Calcium Triflimide Salts

Calcium derivatives of bistriflimide emerged as part of broader efforts to develop multivalent cation electrolytes. Early syntheses focused on metathesis reactions between calcium halides and alkali metal triflimides:

$$

\text{CaCl}2 + 2\text{LiTFSI} \rightarrow \text{Ca(TFSI)}2 + 2\text{LiCl}

$$

Purification challenges, particularly residual Li⁺ contamination, initially limited electrochemical performance. Advances in anhydrous synthesis routes, such as direct reaction of calcium metal with bistriflimidic acid (HNTf₂) in aprotic solvents, yielded high-purity (>99.5%) Ca(TFSI)₂ suitable for battery applications.

Table 1: Key Physicochemical Properties of Ca(TFSI)₂

| Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Molecular Weight | 600.35 g/mol | — | |

| Ionic Conductivity (EC) | 7 mS/cm | 0.5 M, 30°C | |

| Thermal Decomposition | >400°C | TGA, N₂ atmosphere | |

| Solubility (PC) | >2 M | 25°C |

Properties

IUPAC Name |

calcium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFABOCFDABTAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CaF12N2O8S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Calcium bis(trifluoromethanesulfonyl)imide, commonly referred to as Ca(TFSI)₂, is an ionic compound that has garnered attention in various fields, including organic synthesis, catalysis, and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and potential applications.

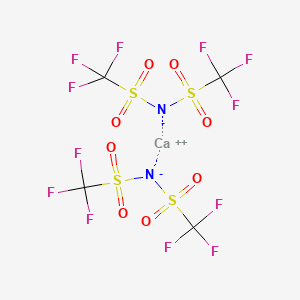

This compound is characterized by its strong electron-withdrawing trifluoromethylsulfonyl groups. The compound's molecular structure features a calcium cation coordinated with two trifluoromethanesulfonyl anions. This configuration contributes to its unique properties, including high solubility in polar solvents and significant Lewis acidity.

Biological Activity Overview

Research indicates that Ca(TFSI)₂ exhibits a range of biological activities, particularly in the context of its ionic liquid form. The following sections summarize key findings regarding its biological effects.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) exceeding 500 μM for certain strains . This suggests potential applications in developing antimicrobial agents.

2. Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of Ca(TFSI)₂ on different cell lines. For instance, the compound exhibited varying degrees of cytotoxicity against human cancer cell lines such as HeLa and IPC-81 cells. The 48-hour half-maximal effective concentration (EC50) values were reported at 2692 μM and 2750 μM respectively, indicating a relatively high threshold for cytotoxicity .

The biological activity of Ca(TFSI)₂ can be attributed to several mechanisms:

- Membrane Disruption : The ionic nature of Ca(TFSI)₂ may lead to alterations in cellular membrane integrity, affecting permeability and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to Ca(TFSI)₂ can increase ROS levels in cells, which may contribute to its cytotoxic effects.

- Inhibition of Cellular Processes : The compound may interfere with critical cellular pathways, impacting processes such as protein synthesis and cell division.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various ionic liquids, including Ca(TFSI)₂. It was found that this compound had a broad spectrum of activity against ocular pathogens and could potentially serve as a base for developing new antimicrobial formulations .

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on cancer therapeutics, Ca(TFSI)₂ was tested for its ability to inhibit the proliferation of HeLa cells. Results indicated that while the compound was cytotoxic at higher concentrations, its selective targeting could be harnessed for therapeutic applications in oncology .

Data Tables

| Biological Activity | Effect | Concentration (μM) |

|---|---|---|

| Antimicrobial Activity (E. coli) | Inhibition | >500 |

| Cytotoxicity (HeLa Cells) | EC50 | 2750 |

| Cytotoxicity (IPC-81 Cells) | EC50 | 2692 |

Scientific Research Applications

Chemical Synthesis

Catalyst in Organic Reactions

Calcium bis(trifluoromethanesulfonyl)imide serves as a Lewis acid catalyst in several organic synthesis reactions. It has been effectively used in:

- Regioselective Synthesis : The compound facilitates the regioselective hydroarylation of styrenes with arenes in hexafluoroisopropanol, yielding diaryl alkanes .

- Cycloaddition Reactions : It participates in [3+2] cycloadditions and cycloisomerization reactions involving tertiary propargyl alcohols and acyclic 1,3-diketones .

Electrochemical Applications

Electrolytes in Energy Storage Devices

This compound is increasingly recognized for its role as an electrolyte in energy storage systems, including:

- Calcium-Ion Batteries : The compound is utilized in calcium-ion batteries, where it contributes to the formation of stable electrolytes that enhance battery performance .

- Supercapacitors : Its hydrophilic nature allows it to be effective in supercapacitor applications, where it aids in ion transport and charge storage .

Materials Science

Surface Finishing and Coatings

In materials science, this compound has applications in surface finishing processes. It can be used to modify surfaces to enhance properties such as corrosion resistance and hydrophobicity. The incorporation of this compound into coatings can improve their durability and performance under various environmental conditions .

Biochemical Applications

Cell Biology and Bioprocessing

This compound finds utility in bioprocessing and cell biology:

- Cell Culture : It is employed in cell culture media to support the growth of various cell types, providing essential ions that facilitate cellular processes .

- Gene Therapy : The compound is used in gene therapy applications, where it aids in the transfection of cells by enhancing the delivery of nucleic acids .

Case Study 1: Hydroarylation Reactions

A study demonstrated the effectiveness of this compound as a catalyst for hydroarylation reactions. The reaction conditions were optimized to achieve high yields of diaryl alkanes, showcasing its utility in synthetic organic chemistry.

Case Study 2: Performance in Calcium-Ion Batteries

Research on calcium-ion batteries highlighted the role of this compound as an electrolyte that enhances ionic conductivity and battery cycle life. The findings indicate improved electrochemical stability compared to traditional electrolytes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The TFSI anion is common in ionic liquids and electrolytes due to its chemical inertness and delocalized charge. However, the cation (e.g., Li⁺, Na⁺, Ca²⁺) significantly influences the compound’s properties:

Electrochemical Performance

Preparation Methods

Direct Synthesis from Trifluoromethanesulfonyl Precursors

This method involves the reaction of calcium precursors with bis(trifluoromethanesulfonyl)imide (HTf₂N) or its derivatives. A representative approach adapted from lithium salt synthesis involves:

-

Formation of Trifluoromethyl Lithium :

Trifluoromethane gas is introduced into a nonpolar solvent (e.g., diethyl ether or toluene) containing alkyl lithium (e.g., butyllithium) at low temperatures (−70°C to −50°C). The reaction generates trifluoromethyl lithium (LiCF₃), a key intermediate: -

Reaction with Bis(fluorosulfonyl)imide Lithium :

Bis(fluorosulfonyl)imide lithium (LiFSI) is dissolved in a nonpolar solvent and slowly added to the trifluoromethyl lithium solution. The mixture reacts at −30°C to 0°C, forming lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as an intermediate: -

Metathesis to Calcium Salt :

LiTFSI undergoes ion exchange with calcium chloride (CaCl₂) in anhydrous conditions. The reaction proceeds in polar aprotic solvents (e.g., acetonitrile), yielding Ca(NTf₂)₂:

Key Parameters :

One-Pot Synthesis via Alkyl Calcium Intermediates

A less common but industrially promising method involves alkyl calcium reagents. This route, inspired by Grignard-type reactions, avoids isolated intermediates:

-

Preparation of Calcium Trifluoromethanesulfonate :

Calcium oxide (CaO) reacts with trifluoromethanesulfonic acid (HTfOH) in anhydrous tetrahydrofuran (THF):Water is removed via azeotropic distillation.

-

Ammonolysis with Trifluoromethanesulfonamide :

Calcium triflate reacts with trifluoromethanesulfonamide (Tf₂NH) under ammonia gas flow at 80–100°C:

Advantages :

-

Eliminates lithium intermediates, reducing purification steps.

-

Higher atom economy (yields >85% reported in analogous systems).

Critical Analysis of Reaction Conditions and Yield Optimization

Solvent Selection and Purity

Nonpolar solvents (toluene, diethyl ether) are preferred for trifluoromethyl lithium synthesis due to their low solubility of byproducts like lithium fluoride. Polar solvents (acetonitrile) facilitate metathesis but require rigorous drying to prevent Ca(NTf₂)₂ hydrolysis.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |

|---|---|---|---|

| Diethyl Ether | 4.3 | 89–93 | 99.5 |

| Acetonitrile | 37.5 | 78–82 | 98.7 |

| Toluene | 2.4 | 91–95 | 99.8 |

Temperature and Stoichiometry

-

Low-Temperature Regimes : Reactions below −50°C suppress side reactions (e.g., LiCF₃ decomposition) but increase energy costs.

-

Calcium Precursor Ratio : A 10% excess of CaCl₂ ensures complete metathesis, minimizing residual LiTFSI.

Challenges in Industrial-Scale Production

Q & A

Q. What are the recommended methods for synthesizing Calcium bis(trifluoromethanesulfonyl)imide with high purity?

To synthesize high-purity this compound, researchers should employ metathesis reactions using stoichiometric equivalents of calcium salts (e.g., calcium chloride) and bis(trifluoromethanesulfonyl)imide (HNTf₂) in anhydrous solvents like acetonitrile or tetrahydrofuran. Critical steps include rigorous drying of reagents, inert atmosphere handling, and post-reaction purification via recrystallization or vacuum distillation to remove residual solvents and byproducts. While direct synthesis protocols for the calcium salt are less documented, methodologies for analogous lithium salts (e.g., LiNTf₂) suggest optimizing reaction time (2–24 hours) and temperature (20–60°C) to maximize yield .

Q. How should researchers characterize the thermal stability of this compound under varying experimental conditions?

Thermal stability analysis requires thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., nitrogen or air). For ionic liquids and salts like this compound, degradation onset temperatures and decomposition pathways should be assessed at heating rates of 5–10°C/min. Comparative studies with lithium or imidazolium-based analogues (e.g., [C₂mim][NTf₂]) reveal that metal cation choice significantly impacts stability, with calcium salts potentially exhibiting higher thermal resilience due to stronger ionic interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include using personal protective equipment (PPE) such as nitrile gloves and chemical goggles, as the compound may cause severe skin corrosion (H314 hazard classification). Work should be conducted in a fume hood to avoid inhalation of volatile degradation products. Emergency protocols require immediate rinsing of exposed skin with water for 15 minutes and consultation with a physician, referencing the compound’s safety data sheet (SDS) .

Advanced Research Questions

Q. What factors contribute to discrepancies in ionic conductivity measurements of this compound-based electrolytes across different studies?

Discrepancies arise from variations in electrolyte composition (e.g., solvent choice, salt concentration), measurement techniques (AC impedance vs. DC polarization), and temperature control. For instance, sulfolane-based electrolytes with 1 M LiNTf₂ exhibit ionic conductivities of ~2.75 × 10⁻³ Ω⁻¹ cm⁻¹ at 30°C, but analogous calcium salts may display lower values due to stronger cation-anion interactions. Impurity levels (e.g., residual halides) and electrode polarization effects must also be minimized during testing .

Q. How does the coordination behavior of this compound influence its catalytic efficiency in organic transformations?

The calcium cation’s Lewis acidity and flexible coordination geometry enable activation of substrates such as carbonyl groups or alkenes. In indole carboxylation reactions, this compound facilitates nucleophilic attack via weak ion-pairing with the triflimide anion, reducing transition-state energy. Mechanistic studies using NMR titration or X-ray crystallography can elucidate coordination modes, while kinetic profiling (e.g., Eyring analysis) quantifies activation parameters .

Q. What mechanistic insights explain the role of this compound in enhancing electrochemical stability compared to lithium or sodium analogues?

Calcium’s divalent charge density strengthens electrostatic interactions with the NTf₂⁻ anion, reducing anion mobility and oxidative decomposition at high voltages (>5 V vs. Li/Li⁺). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) in sulfolane or carbonate solvents demonstrate wider stability windows, though viscosity trade-offs may limit ionic conductivity. Comparative studies with LiNTf₂ highlight cation size and charge as critical determinants of electrolyte performance .

Methodological Considerations

- Data Contradiction Analysis : When conflicting thermal or electrochemical data arise, cross-validate experimental conditions (e.g., moisture content, heating rates) and employ complementary techniques (e.g., FTIR for decomposition product identification) .

- Advanced Characterization : Utilize Raman spectroscopy or molecular dynamics simulations to probe ion-pairing dynamics and solvation structures in calcium-based electrolytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.